molecular formula C9H10FN B1609926 5-Fluoro-2-methylindoline CAS No. 825-70-7

5-Fluoro-2-methylindoline

Cat. No. B1609926
CAS RN: 825-70-7
M. Wt: 151.18 g/mol
InChI Key: DATGDQQKEPRIPH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylindoline (5-FMI) is a fluorinated aliphatic amine that has become increasingly important in the field of organic synthesis due to its unique properties and diverse applications. 5-FMI is widely used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and fragrances. It is also used as a building block in the synthesis of both natural and unnatural products. 5-FMI has been extensively studied for its various chemical and biological properties, and its potential to be used in a variety of applications.

Scientific Research Applications

Pharmacokinetic Analysis in Cancer Treatment

5-Fluoro-2-methylindoline, as a derivative of 5-Fluorouracil (5-FU), plays a significant role in cancer treatment. It is involved in the pharmacokinetic analysis of 5-FU, particularly in understanding the drug's metabolism and improving its therapeutic efficacy in colon cancer patients. The plasma concentrations of 5-FU and its metabolites, including 5-fluoro-2'-deoxyuridine, have been analyzed to better characterize the pharmacokinetics-pharmacodynamics of the drug (Casale et al., 2004).

Biochemical Modulation in Advanced Colorectal Carcinoma

The effectiveness of 5-FU in the management of advanced colorectal cancer has been studied through biochemical modulation. Research has shown that combining 5-FU with folinic acid or other agents can significantly improve survival and quality of life for patients with advanced colorectal carcinoma. This points towards the potential effectiveness of 5-FU derivatives like 5-Fluoro-2-methylindoline in similar applications (Poon et al., 1989).

Impact on Thymidylate Synthase and Drug Resistance

5-Fluoro-2-methylindoline, being related to fluoropyrimidines, may have implications in the study of thymidylate synthase overproduction and gene amplification in drug-resistant human cells. Understanding the mechanisms of resistance to fluoropyrimidines, which include 5-FU, can lead to insights into how derivatives like 5-Fluoro-2-methylindoline may be used or modified for better efficacy in cancer treatments (Berger et al., 1985).

Antibacterial Applications

Research has also explored the synthesis and antibacterial activity of compounds related to 5-Fluoro-2-methylindoline. For example, the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which bear structural similarities to 5-Fluoro-2-methylindoline, has shown promising antibacterial activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae (Hayashi et al., 2002).

properties

IUPAC Name

5-fluoro-2-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATGDQQKEPRIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459353
Record name 5-Fluoro-2-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylindoline

CAS RN

825-70-7
Record name 5-Fluoro-2-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AR Bader, RJ Bridgwater… - Journal of the American …, 1961 - ACS Publications
… 5-Fluoro-2-methylindole and 5-Fluoro-2-methylindoline.— The analogous one-step reaction … crystallization from heptane, and 5-fluoro-2methylindoline, bp 225-227 (760 mm.), were …
Number of citations: 39 pubs.acs.org
T Touge, T Arai - Journal of the American Chemical Society, 2016 - ACS Publications
… The 5-fluoro-2-methylindole was successfully converted to the 5-fluoro-2-methylindoline with 94% ee. Furthermore, the reduction of chloro- or bromo-substituted indoles was fascinating …
Number of citations: 86 pubs.acs.org
V Gotor-Fernández, P Fernández-Torres… - Tetrahedron: Asymmetry, 2006 - Elsevier
An efficient chemoenzymatic route for the synthesis of optically active substituted indolines has been developed. Different lipases have been tested in the alkoxycarbonylation of these …
Number of citations: 67 www.sciencedirect.com
JP Fontaine, V Lapointe, M Filliâtre… - The Journal of Organic …, 2023 - ACS Publications
We report a new photocatalyzed remote alkyl radical generation and cyclization to prepare substituted indolines in a green, metal-free procedure. This method complements the Fischer …
Number of citations: 3 pubs.acs.org
R Tan - 2017 - rucore.libraries.rutgers.edu
Hydroformylation was accidently discovered by Roelen in 1938, 1 during his investigations of Fischer–Tropsch process using cobalt catalyst, which is also called ‘oxo process’. It has …
Number of citations: 2 rucore.libraries.rutgers.edu
J Wen - 2016 - rucore.libraries.rutgers.edu
Chiral amines are powerful pharmacophores of biologically active molecules for pharmaceuticals and agrochemicals. 1 In 2010, 45 out of the top 200 brand name drugs contained …
Number of citations: 2 rucore.libraries.rutgers.edu
EON OEt - Tetrahedron: Asymmetry, 2006
Number of citations: 0

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